molecular formula C30H40O2P2 B138874 2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl CAS No. 150971-51-0

2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl

Cat. No. B138874
M. Wt: 494.6 g/mol
InChI Key: LLRKWKNHPMDXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl’ is a chemical compound that belongs to the class of phosphine ligands. It is commonly abbreviated as ‘dcBODIPY’ and has been widely used in various scientific research applications. The compound is known for its unique chemical properties, which make it suitable for a wide range of applications in the field of chemistry.

Mechanism Of Action

The mechanism of action of ‘dcBODIPY’ is not fully understood. However, it is believed that the compound acts as a strong electron donor, which makes it suitable for use as a ligand in transition metal catalysis reactions. Additionally, ‘dcBODIPY’ has been shown to exhibit unique photophysical properties, which make it suitable for use in the synthesis of luminescent materials.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of ‘dcBODIPY’. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

The main advantages of using ‘dcBODIPY’ in lab experiments include its high purity, ease of synthesis, and unique chemical properties. However, the limitations of using ‘dcBODIPY’ include its relatively high cost and limited availability.

Future Directions

There are several future directions for research involving ‘dcBODIPY’. These include the synthesis of new derivatives of the compound, which exhibit enhanced chemical and photophysical properties. Additionally, ‘dcBODIPY’ could be used in the synthesis of new materials, which have potential applications in the field of optoelectronics. Finally, ‘dcBODIPY’ could be used as a ligand in new transition metal catalysis reactions, which could lead to the development of new synthetic methodologies.

Synthesis Methods

The synthesis of ‘dcBODIPY’ involves the reaction of 2,6-dimethoxybiphenyl with dicyclobutylphosphine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis method is relatively simple and has been used by many researchers to obtain ‘dcBODIPY’ for their experiments.

Scientific Research Applications

‘dcBODIPY’ has been widely used in various scientific research applications, including organic synthesis, catalysis, and materials science. It is commonly used as a ligand in transition metal catalysis reactions and has been shown to enhance the efficiency of these reactions. Additionally, ‘dcBODIPY’ has been used in the synthesis of luminescent materials, which have potential applications in the field of optoelectronics.

properties

CAS RN

150971-51-0

Product Name

2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl

Molecular Formula

C30H40O2P2

Molecular Weight

494.6 g/mol

IUPAC Name

di(cyclobutyl)-[2-[2-di(cyclobutyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]phosphane

InChI

InChI=1S/C30H40O2P2/c1-31-25-17-7-19-27(33(21-9-3-10-21)22-11-4-12-22)29(25)30-26(32-2)18-8-20-28(30)34(23-13-5-14-23)24-15-6-16-24/h7-8,17-24H,3-6,9-16H2,1-2H3

InChI Key

LLRKWKNHPMDXHU-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC

Origin of Product

United States

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